Mitragynine-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mitragynine-d3 involves the incorporation of deuterium atoms into the mitragynine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes the extraction of mitragynine from the leaves of Mitragyna speciosa, followed by chemical synthesis to incorporate deuterium atoms. Techniques such as accelerated solvent extraction (ASE) and ultrasound-assisted extraction (UAE) are often employed to enhance the efficiency of the extraction process .
Chemical Reactions Analysis
Types of Reactions
Mitragynine-d3 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, which can result in the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include 7-hydroxymitragynine and other reduced or substituted derivatives. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine their structure and properties .
Scientific Research Applications
Mitragynine-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Mitragynine-d3 exerts its effects by interacting with opioid receptors in the central nervous system. It acts as a partial agonist at the mu-opioid receptor and a competitive antagonist at the kappa- and delta-opioid receptors . Unlike morphine, this compound does not activate the beta-arrestin-2 respiratory depression pathway, which may contribute to its unique pharmacological profile . The molecular targets and pathways involved in its mechanism of action include the modulation of neurotransmitter release and the inhibition of synaptic transmission in the hippocampus .
Comparison with Similar Compounds
Mitragynine-d3 is structurally similar to other alkaloids found in Mitragyna speciosa, such as 7-hydroxymitragynine and speciogynine . it is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate quantitation in analytical methods . Similar compounds include:
7-Hydroxymitragynine: A more potent derivative of mitragynine with stronger opioid receptor agonist effects.
Speciogynine: Another alkaloid found in Mitragyna speciosa with similar but less potent effects compared to mitragynine.
By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can better utilize this compound in various scientific fields.
Properties
Molecular Formula |
C23H30N2O4 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl (E)-2-[(2S,3S,12bS)-3-ethyl-8-(trideuteriomethoxy)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1/i3D3 |
InChI Key |
LELBFTMXCIIKKX-MEQAAMGQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC2=C1C3=C(N2)[C@@H]4C[C@@H]([C@@H](CN4CC3)CC)/C(=C\OC)/C(=O)OC |
Canonical SMILES |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Origin of Product |
United States |
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